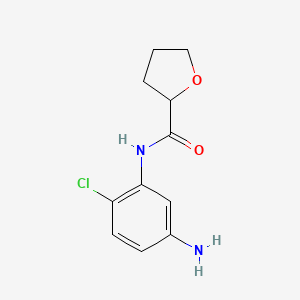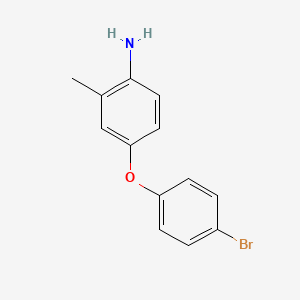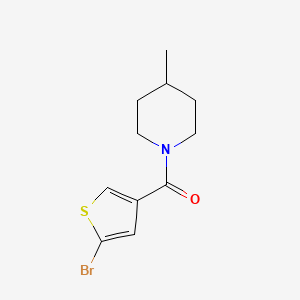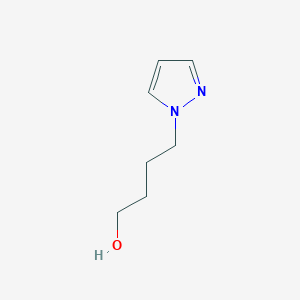
N-(5-Amino-2-clorofenil)tetrahidro-2-furancarboxamida
Descripción general
Descripción
“N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide” is a chemical compound with the CAS number 1082156-62-4 . It holds immense potential in scientific research due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of this compound contributes to its unique properties, making it a promising candidate for various applications, ranging from drug development to material science .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its potential in scientific research .Aplicaciones Científicas De Investigación
Síntesis de agentes anticancerígenos
Este compuesto se ha utilizado en la síntesis de nuevos derivados con posibles actividades anticancerígenas. Por ejemplo, derivados como la 5-amino-2-(4-clorofenil)-7-fenil-sustituido-8,8a-dihidro-7H-tiadiazolo(3,2-α)pirimidina-6-carbonitrilo han mostrado resultados prometedores contra varias líneas celulares tumorales humanas . Estos derivados se sintetizaron utilizando métodos respetuosos con el medio ambiente y se evaluaron su citotoxicidad, mostrando toxicidad selectiva para las células cancerosas sobre las células normales.
Actividad antimicrobiana
La investigación ha indicado que ciertos derivados de la N-(5-Amino-2-clorofenil)tetrahidro-2-furancarboxamida exhiben una potente actividad antimicrobiana. Específicamente, los compuestos con modificaciones en el anillo fenilo han demostrado una actividad significativa contra bacterias grampositivas y gramnegativas, incluyendo E. coli, P. aeruginosa y S. epidermidis . Esto sugiere un potencial para el desarrollo de nuevos agentes antibacterianos.
Propiedades anti-VIH
Algunos derivados sintetizados de este compuesto se han probado para sus propiedades anti-VIH. Los estudios han demostrado que ciertos derivados pueden inhibir el VIH1 y el VIH2 a concentraciones micromolares bajas, lo que indica un potencial para una mayor optimización y desarrollo en agentes anti-VIH .
Actividad antituberculosa
Los mismos derivados que mostraron actividad anti-VIH también exhibieron propiedades antituberculosas. Esta doble actividad es particularmente significativa dadas las tasas de coinfección de TB y VIH. La capacidad de los compuestos para actuar contra ambos patógenos podría conducir al desarrollo de tratamientos para pacientes coinfectados .
Propiedades similares a las de los fármacos y predicción de ADME
El compuesto y sus derivados se han estudiado por sus propiedades similares a las de los fármacos y los perfiles de ADME (absorción, distribución, metabolismo y excreción). Estos estudios son cruciales para predecir la farmacocinética de los fármacos potenciales y garantizar que tienen propiedades favorables para su desarrollo en medicamentos clínicamente útiles .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular en derivados de la This compound para comprender su modo de acción. Estos estudios ayudan a identificar cómo estos compuestos interactúan con los objetivos biológicos, como las enzimas involucradas en la proliferación de células cancerosas. Los resultados han proporcionado información sobre los modos de unión de los compuestos y han ayudado a orientar los esfuerzos de diseño de fármacos .
Mecanismo De Acción
N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide works by binding to certain proteins in the body and blocking their activity. This can have a variety of effects, depending on the type of protein it binds to. For example, it can inhibit the activity of enzymes, leading to a decrease in the production of certain compounds. It can also block the activity of receptors, leading to a decrease in the response to certain stimuli.
Biochemical and Physiological Effects
N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, leading to a decrease in the production of certain compounds. It can also block the activity of receptors, leading to a decrease in the response to certain stimuli. It can also increase the production of certain compounds, such as nitric oxide and glutathione, which can have beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is water-soluble, which makes it easy to use in a variety of laboratory experiments. It is also relatively stable and has a long shelf life. However, it is also relatively expensive and can be toxic in high doses.
Direcciones Futuras
There are several potential future directions for the use of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide in scientific research. One potential direction is the use of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide in drug discovery and development, as it can be used to study the effects of various drugs on the body. Another potential direction is the use of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide in toxicology, as it can be used to study the effects of various toxins on the body. Additionally, N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide could be used in the study of neurological disorders, as it has been shown to have neuroprotective effects. Finally, N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide could be used in the study of cancer, as it has been shown to have anti-cancer effects.
Propiedades
IUPAC Name |
N-(5-amino-2-chlorophenyl)oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCBXFYAODEJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)
![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)



![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)
![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)


![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)
